

# "mass spectrometry analysis of 4-Ethyl-1,3-thiazole-5-carboxylic acid"

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## Compound of Interest

Compound Name: 4-Ethyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B143604

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An Application Note and Protocol for the Mass Spectrometry Analysis of **4-Ethyl-1,3-thiazole-5-carboxylic Acid**

## Introduction

**4-Ethyl-1,3-thiazole-5-carboxylic acid** is a heterocyclic compound with potential applications in pharmaceutical and chemical research. Its structure, featuring a thiazole ring, an ethyl group, and a carboxylic acid moiety, makes it a candidate for various biological activities. Accurate and reliable analytical methods are essential for its characterization, quantification in complex matrices, and for its use in drug development and quality control. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for such analyses.

This document provides a detailed protocol for the mass spectrometry analysis of **4-Ethyl-1,3-thiazole-5-carboxylic acid**. The methodologies are based on established principles for the analysis of small acidic molecules and related thiazole derivatives.<sup>[1][2][3]</sup>

## Physicochemical Properties and Expected Molecular Ions

A summary of the key properties for **4-Ethyl-1,3-thiazole-5-carboxylic acid** is presented below. These values are fundamental for setting up the mass spectrometer to detect the

molecule.[4]

Property	Value	Source
Chemical Formula	C <sub>6</sub> H <sub>7</sub> NO <sub>2</sub> S	[4]
Molecular Weight	157.19 g/mol	[4]
Expected [M-H] <sup>-</sup> Ion (Negative Mode)	156.02 m/z	Calculated
Expected [M+H] <sup>+</sup> Ion (Positive Mode)	158.03 m/z	Calculated

## Experimental Protocols

### Sample Preparation

The goal of sample preparation is to extract the analyte from its matrix, remove interferences, and prepare it in a solvent compatible with the LC-MS/MS system.[5][6]

a) Preparation of Stock and Working Standard Solutions:

- Stock Solution (1 mg/mL): Accurately weigh 1 mg of **4-Ethyl-1,3-thiazole-5-carboxylic acid** and dissolve it in 1 mL of methanol or acetonitrile.[6]
- Working Standards: Perform serial dilutions of the stock solution with a mixture of water:acetonitrile (50:50, v/v) containing 0.1% formic acid to prepare calibration standards at desired concentrations (e.g., 1 ng/mL to 1000 ng/mL).

b) Preparation from a Biological Matrix (e.g., Plasma): This protocol uses protein precipitation, a common method for cleaning up plasma samples for small molecule analysis.[3][7]

- Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
- Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
- Vortex the mixture for 1 minute to precipitate proteins.

- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
- Filter the reconstituted sample through a 0.22 µm syringe filter before injection.<sup>[5]</sup>

## Liquid Chromatography (LC) Method

This method is designed to achieve good chromatographic separation of the analyte from matrix components. A reversed-phase C18 column is proposed, which is standard for small polar molecules.

Parameter	Recommended Condition
LC System	High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
Column	C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 2.6 µm particle size)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 µL
Gradient Elution	0-1 min: 5% B; 1-5 min: 5% to 95% B; 5-6 min: 95% B; 6-6.1 min: 95% to 5% B; 6.1-8 min: 5% B

## Mass Spectrometry (MS) Method

The mass spectrometer is operated in tandem (MS/MS) mode to ensure high selectivity and sensitivity. Since the molecule has a carboxylic acid group, it can be analyzed in negative ion mode.<sup>[5]</sup> However, the thiazole ring's nitrogen atom can be readily protonated, making positive ion mode a viable, and often more sensitive, alternative.<sup>[3]</sup> Parameters for both modes are provided.

Parameter	Recommended Condition (Negative Ion Mode)	Recommended Condition (Positive Ion Mode)
Ion Source	Electrospray Ionization (ESI)	Electrospray Ionization (ESI)
Polarity	Negative	Positive
Capillary Voltage	-3.0 kV	+3.5 kV
Desolvation Temp.	450°C	450°C
Desolvation Gas Flow	800 L/hr (Nitrogen)	800 L/hr (Nitrogen)
Cone Gas Flow	50 L/hr (Nitrogen)	50 L/hr (Nitrogen)
Collision Gas	Argon	Argon
Scan Mode	Multiple Reaction Monitoring (MRM)	Multiple Reaction Monitoring (MRM)

## Data Presentation: Proposed MRM Transitions and Fragmentation

For quantitative analysis, specific precursor-to-product ion transitions are monitored. The precursor ion is the molecular ion ( $[M-H]^-$  or  $[M+H]^+$ ), and product ions are generated by collision-induced dissociation (CID). The most intense and stable fragment is typically used for quantification (Quantifier), while a second fragment is used for confirmation (Qualifier).

Based on the structure and general fragmentation rules for carboxylic acids and heterocyclic compounds, the following transitions are proposed.<sup>[8]</sup><sup>[9]</sup>

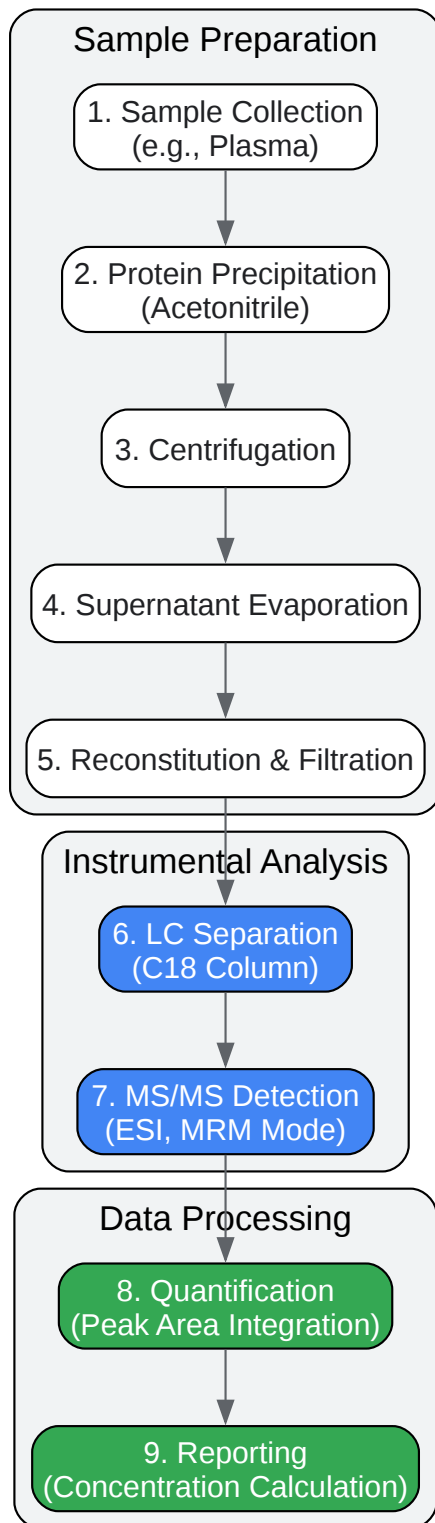
Ion Mode	Precursor Ion (m/z)	Product Ion (m/z)	Proposed Neutral Loss	Role
Negative	156.02	112.02	CO <sub>2</sub> (44 Da)	Quantifier
156.02	84.02	CO <sub>2</sub> + C <sub>2</sub> H <sub>4</sub> (72 Da)	Qualifier	
Positive	158.03	140.02	H <sub>2</sub> O (18 Da)	Quantifier
158.03	112.02	H <sub>2</sub> O + CO (46 Da)	Qualifier	
158.03	85.03	C <sub>3</sub> H <sub>2</sub> O <sub>2</sub> (73 Da)	Qualifier	

## Visualizations

### Experimental Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample collection to final data analysis.

## LC-MS/MS Experimental Workflow



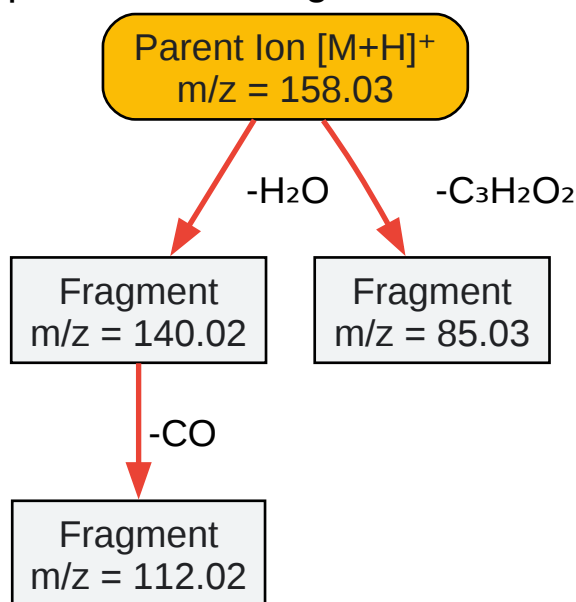
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Caption: Logical workflow for the LC-MS/MS analysis of the target analyte.

## Proposed Fragmentation Pathway Diagram

The diagram below outlines a plausible fragmentation pathway for **4-Ethyl-1,3-thiazole-5-carboxylic acid** in positive ion mode ( $[M+H]^+$ ).

### Proposed ESI+ Fragmentation Pathway



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Caption: Proposed fragmentation of **4-Ethyl-1,3-thiazole-5-carboxylic acid**.

## Conclusion

The protocols described provide a robust framework for the sensitive and selective mass spectrometric analysis of **4-Ethyl-1,3-thiazole-5-carboxylic acid**. The combination of optimized sample preparation, efficient liquid chromatography, and specific tandem mass spectrometry detection allows for accurate quantification in various matrices. This methodology is well-suited for applications in pharmaceutical research, metabolic studies, and quality assurance, providing researchers and drug development professionals with a reliable analytical tool.

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